5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(pyrazin-2-yl)-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C11H8N6S and its molecular weight is 256.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-pyrazin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol is 256.05311545 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Future Directions
Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This suggests that “5-pyrazin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol” and similar compounds could have potential applications in the development of new antibacterial agents .
Mechanism of Action
Target of Action
In silico investigations suggest that the target enzyme involved in the action of similar compounds may beDprE1 . DprE1 is a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Based on the structure and activity of similar compounds, it is hypothesized that these compounds may inhibit the activity of their target enzyme, dpre1 . The inhibition of DprE1 could potentially disrupt the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound’s action on DprE1 affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall. By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, which could lead to the destabilization of the cell wall and eventually the death of the mycobacterium .
Pharmacokinetics
In silico studies predicted the adme properties, physicochemical characteristics, and drug-like qualities of similar compounds . Further experimental validation is necessary to ascertain these properties for the compound “5-pyrazin-2-yl-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol”.
Result of Action
The compound’s action results in the inhibition of the biosynthesis of arabinogalactan, a crucial component of the mycobacterial cell wall. This disruption can lead to the destabilization of the cell wall, potentially causing the death of the mycobacterium .
Properties
IUPAC Name |
3-pyrazin-2-yl-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6S/c18-11-16-15-10(9-7-13-4-5-14-9)17(11)8-2-1-3-12-6-8/h1-7H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVYEGJFCDCZOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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